
Tacedinaline
Overview
Description
Tacedinaline (N-acetyldinaline), a class I histone deacetylase (HDAC) inhibitor, selectively targets HDAC1, HDAC2, and HDAC3 with IC50 values of 0.9, 0.9, and 1.2 μM, respectively . It exhibits broad-spectrum antitumor activity in preclinical models, inducing cell cycle arrest and apoptosis through epigenetic modulation . Clinically, this compound reached Phase III trials for advanced non-small cell lung cancer (NSCLC), pancreatic cancer, and multiple myeloma but was ultimately discontinued due to insufficient efficacy or toxicity concerns . Structurally, it belongs to the ortho-aminoanilide class of HDAC inhibitors, characterized by a zinc-binding group and a hydrophobic cap .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyldinaline is synthesized through the formal condensation of the carboxy group of 4-acetamidobenzoic acid with one of the amino groups of 1,2-phenylenediamine . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the condensation process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of Acetyldinaline involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetyldinaline undergoes various chemical reactions, including:
Oxidation: Acetyldinaline can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Acetyldinaline can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of Acetyldinaline, such as quinones, amines, and substituted benzamides .
Scientific Research Applications
Acetyldinaline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including leukemia, pancreatic, colon, mammary, prostate, and osteogenic solid tumors
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Acetyldinaline exerts its effects primarily through the inhibition of histone deacetylase (HDAC) enzymes. By inhibiting HDAC, Acetyldinaline induces histone hyperacetylation, leading to changes in chromatin structure and gene expression. This results in the arrest of the cell cycle at the G1 to S transition phase and the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the regulation of genes associated with cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Mechanistic and Structural Comparisons
Class I HDAC Inhibitors
- Entinostat: A class I HDAC inhibitor with selectivity for HDAC1/2/3 (IC50: 0.3–0.5 μM). Unlike Tacedinaline, Entinostat advanced to Phase III trials for breast cancer and demonstrated synergy with immunotherapy .
- Chidamide: Approved in China for lymphoma, Chidamide targets HDAC1/2/3/10 (IC50: 1.7–32 nM). Its distinct thiol-based zinc-binding group confers broader isoform inhibition compared to this compound’s aminoanilide scaffold .
Structural Derivatives :
- BRD-6929: A this compound derivative with a thiophene substitution, enhancing HDAC1/2 selectivity (nanomolar potency) and reducing pan-class I activity. This modification highlights this compound’s role as a scaffold for isoform-specific inhibitors .
- RGFP109: A fluorinated analog selective for HDAC3 (IC50: 63 nM), derived from this compound’s structure.
Efficacy in Preclinical Models
Synergy Studies :
- In renal cell carcinoma (RCC), this compound combined with dasatinib and erlotinib (TKIs) outperformed sunitinib, particularly in cells with supernumerary centrosomes .
Resistance and Target Engagement
This compound exhibits unique resistance profiles compared to other HDAC inhibitors:
- In TCF3-PBX1 fusion leukemia cell lines, this compound resistance occurs despite effective HDAC1 engagement (~4°C thermostabilization in CETSA assays). This contrasts with sensitivity to pan-HDAC inhibitors like Vorinostat .
- Resistance correlates with elevated intracellular drug concentrations in resistant cells, suggesting compensatory mechanisms unrelated to target binding .
Clinical and Pharmacokinetic Outcomes
Biological Activity
Tacedinaline, also known as CI-994, is a selective inhibitor of histone deacetylases (HDACs), particularly HDAC1 and HDAC3. This compound has garnered significant attention in cancer research due to its potential therapeutic effects and mechanisms of action. This article explores the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and relevant case studies.
This compound functions by inhibiting histone deacetylases, which play a crucial role in regulating gene expression through the modification of chromatin structure. By preventing the deacetylation of histones, this compound promotes a more relaxed chromatin state, facilitating transcriptional activation. This mechanism is particularly relevant in cancer biology, where dysregulation of HDAC activity is often observed.
- HDAC Inhibition : this compound shows potent inhibitory activity against HDAC1 with an IC50 value of 0.57 μM, and it also affects HDAC3 and HDAC6 to a lesser extent .
- Cell Cycle Arrest : The compound induces G1 cell cycle arrest in various cancer cell lines, contributing to its anti-cancer effects .
In Vitro Studies
This compound has been evaluated in various in vitro studies:
- Cell Lines : In HeLa cells, this compound demonstrated selective inhibition of HDAC1 and HDAC3 with IC50 values around 43.5 μM .
- Apoptosis Induction : In peripheral blood lymphocytes from male Wistar rats, this compound induced apoptosis in a dose-dependent manner (1 μM to 10 μM) over 24 hours .
- Cancer Types : Studies have shown that this compound effectively induces apoptosis in non-small cell lung cancer (NSCLC) cell lines (A549 and LX-1) through inhibition of HDAC activity and subsequent cell cycle arrest .
In Vivo Studies
In vivo studies have further elucidated the pharmacokinetics and therapeutic potential of this compound:
- Animal Models : Research using aged mice indicated that this compound can mitigate haloperidol-induced motor and memory side effects by increasing acetylation at the dopamine receptor gene promoter . The effective doses ranged from 10 mg/kg to 30 mg/kg.
- Tumor Models : In MYC-driven medulloblastoma models, this compound was shown to target intrinsic tumor growth while enhancing susceptibility to macrophage-mediated clearance .
Case Study 1: Glioblastoma Multiforme (GBM)
A study highlighted that this compound could overcome temozolomide resistance in GBM cells through modulation of NF-kB signaling pathways. The compound's ability to enhance acetylation levels was linked to improved therapeutic outcomes in resistant cancer models .
Case Study 2: Neurodegenerative Disorders
In aged mice models, this compound administration resulted in significant improvements in motor coordination and memory function post-antipsychotic treatment. This suggests potential applications beyond oncology, particularly in neurodegenerative conditions where histone modification plays a role .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Study Type | IC50 Values (μM) | Effects Observed | Cancer Type/Model |
---|---|---|---|
In Vitro | 0.57 (HDAC1) | Induces apoptosis; G1 arrest | HeLa cells |
In Vitro | ~43.5 | Selective inhibition | Various cancer cell lines |
In Vivo | 10-30 | Mitigates drug-induced side effects | Aged mice |
In Vivo | N/A | Targets tumor growth; enhances macrophage clearance | MYC-driven medulloblastoma |
Q & A
Basic Research Questions
Q. What are the primary biochemical targets of Tacedinaline, and what experimental approaches validate its specificity against HDAC isoforms?
- Methodological Answer : this compound selectively inhibits HDAC isoforms 1, 2, and 3, with IC50 values of 0.9, 0.9, and 1.2 µM, respectively . To validate specificity, use recombinant HDAC enzymatic assays with purified isoforms and measure inhibition kinetics. Confirm cellular activity via Western blotting for histone acetylation (e.g., H3K9ac) in treated vs. untreated cancer cell lines. Include controls for off-target effects by comparing results to pan-HDAC inhibitors (e.g., SAHA) .
Q. What are the standard in vitro and cellular assays used to quantify HDAC inhibition by this compound, and how do researchers ensure reproducibility?
- Methodological Answer :
- In vitro : Fluorometric or colorimetric assays using recombinant HDACs (e.g., HDAC-Glo™) to measure deacetylase activity inhibition .
- Cellular : Flow cytometry or immunofluorescence to quantify acetylated histone levels (e.g., H4K16ac) in treated cells .
- For reproducibility, report detailed protocols (e.g., enzyme concentrations, incubation times) per NIH preclinical guidelines . Use triplicate runs and validate findings across independent labs .
Q. How can researchers design in vitro and in vivo experiments to assess this compound’s antitumor efficacy while controlling for off-target effects?
- Methodological Answer :
- In vitro : Use dose-response curves (0.1–10 µM) in cancer cell lines (e.g., pancreatic or prostate models ) with viability assays (MTT/CellTiter-Glo) and apoptosis markers (Annexin V/PI). Include HDAC-negative cell lines as controls.
- In vivo : Employ xenograft models with tumor volume monitoring, paired with pharmacodynamic analysis (e.g., HDAC activity in tumor lysates). Use isotype-matched controls and validate findings in orthotopic models .
Advanced Research Questions
Q. In studies where this compound shows resistance in leukemia cell lines (e.g., TCF3-PBX1 fusion), what methodologies are critical for investigating mechanisms of resistance?
- Methodological Answer : Resistance mechanisms can be probed via:
- Drug uptake assays : Measure intracellular this compound concentrations using LC-MS/MS in resistant vs. sensitive lines (e.g., RCH-ACV vs. KOPN-8 ).
- HDAC engagement studies : Use cellular thermal shift assays (CETSA) or immunofluorescence to assess HDAC1 target binding in resistant cells .
- Multi-omics profiling : Integrate RNA-seq and proteomics to identify dysregulated pathways (e.g., ABC transporters, chromatin remodeling) .
Q. How should researchers approach contradictory findings regarding this compound’s efficacy across cancer models, and what statistical methods aid in reconciling discrepancies?
- Methodological Answer :
- Meta-analysis : Pool data from independent studies (e.g., pancreatic vs. leukemia models) using random-effects models to account for heterogeneity .
- Dimensionality reduction : Apply UMAP or PCA to drug sensitivity datasets (e.g., GDSC or CTRP) to cluster this compound-responsive vs. resistant models .
- Pathway enrichment : Use GSEA or DAVID to identify context-dependent pathways (e.g., oxidative stress in resistant tumors) .
Q. What advanced data analysis techniques (e.g., UMAP, pathway enrichment) are effective in elucidating this compound’s mechanism of action from high-throughput screens?
- Methodological Answer :
- UMAP : Visualize drug response patterns across cell lines (e.g., HDAC inhibitor clustering ).
- Network pharmacology : Construct protein interaction networks (e.g., STRING) to identify synergistic targets (e.g., BCL2, PI3K) .
- Machine learning : Train classifiers on omics data to predict this compound sensitivity biomarkers (e.g., HDAC3 expression levels) .
Q. How does the structural modification of this compound compared to other HDAC inhibitors influence its pharmacodynamic profile?
- Methodological Answer : Compare this compound’s benzamide-linked CAP group (critical for HDAC binding ) to hydroxamates (e.g., SAHA) using:
- Molecular docking : Simulate HDAC active-site interactions (e.g., Autodock Vina).
- SAR studies : Synthesize analogs with modified linker regions and test HDAC inhibition in enzymatic assays .
Q. What strategies are recommended for optimizing this compound in combination therapies, considering pharmacokinetic interactions?
- Methodological Answer :
- Synergy screens : Use Chou-Talalay assays to identify synergistic partners (e.g., gemcitabine in pancreatic models ).
- PK/PD modeling : Monitor plasma/tumor drug levels via LC-MS and adjust dosing schedules to minimize toxicity .
- Transcriptomic profiling : Identify co-targetable pathways (e.g., DNA repair) using CRISPR-Cas9 screens .
Q. What ethical and reporting standards (e.g., NIH guidelines) must be adhered to in preclinical this compound studies?
- Methodological Answer : Follow NIH guidelines for:
- Animal welfare : Report IACUC approval, sample sizes, and humane endpoints .
- Data transparency : Provide raw data (e.g., tumor measurements, HDAC activity) in supplemental materials .
Q. How can integrative multi-omics approaches identify biomarkers predictive of this compound response in heterogeneous tumors?
- Methodological Answer :
- Single-cell RNA-seq : Resolve tumor subpopulations with divergent HDAC inhibitor responses .
- Proteomics : Quantify acetylated proteins (e.g., tubulin) via mass spectrometry to link target engagement to efficacy .
- Validation : Use patient-derived xenografts (PDX) to test biomarker-driven dosing strategies .
Properties
IUPAC Name |
4-acetamido-N-(2-aminophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZAPHZUAVEOMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150095 | |
Record name | Tacedinaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112522-64-2 | |
Record name | Tacedinaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112522-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tacedinaline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112522642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacedinaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tacedinaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetylamino-N-(2'-aminophenyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TACEDINALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMF554N5FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.